An In-depth Technical Guide to the Basic Properties of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of (1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental chemical and physical properties of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. Given its structural similarity to biologically active molecules, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document is intended to serve as a technical resource, consolidating available data with scientifically grounded predictions and proposed experimental protocols to facilitate further investigation and application of this compound.
Introduction and Chemical Identity
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a substituted imidazole derivative. The core structure consists of an imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted with an ethyl group at the N-1 position and a methanamine group at the C-5 position. The dihydrochloride salt form indicates that both the primary amine and the imidazole ring are protonated.
The imidazole moiety is a common feature in many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine. The presence of the ethyl group and the methanamine side chain suggests potential for this molecule to interact with various biological targets, and it has been noted for its potential application in healing drugs[1].
Chemical Structure:
Figure 1: Chemical structure of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is not extensively available in the literature, we can compile known information and provide reliable predictions based on its chemical structure and data from analogous compounds.
| Property | Value/Prediction | Source/Justification |
| CAS Number | 1255717-13-5 | Chemical Supplier Information[1] |
| Molecular Formula | C₆H₁₃N₃ · 2HCl | Derived from structure |
| Molecular Weight | 198.11 g/mol | Calculated from molecular formula |
| Appearance | White powder | Chemical Supplier Information[1] |
| Purity | ≥99% | Chemical Supplier Information[1] |
| Melting Point | Predicted: 180-220 °C | Based on similar imidazole hydrochloride salts. The high melting point is expected due to the ionic nature of the dihydrochloride salt. |
| Solubility | Predicted: Highly soluble in water; soluble in methanol. | Imidazole hydrochlorides are generally highly soluble in polar solvents like water and alcohols[2]. The presence of two hydrochloride moieties will significantly increase its aqueous solubility. |
| pKa | Predicted pKa₁: ~6-7 (imidazole ring); Predicted pKa₂: ~9-10 (primary amine) | The pKa of the imidazole ring is expected to be in the typical range for N-alkylated imidazoles[3]. The pKa of the primary aminomethyl group is predicted to be similar to other primary alkylamines. |
Basicity and pKa Considerations
The basicity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a critical parameter influencing its behavior in solution and its potential biological interactions. The molecule possesses two basic centers: the imidazole ring and the primary amine.
-
Imidazole Ring: The imidazole ring is aromatic and contains two nitrogen atoms. The N-3 nitrogen is sp²-hybridized and has a lone pair of electrons in an sp² orbital, which is readily available for protonation. The pKa of the conjugate acid of N-alkylated imidazoles is typically in the range of 6-7[3]. The ethyl group at the N-1 position has a slight electron-donating inductive effect, which may slightly increase the basicity of the N-3 nitrogen compared to an unsubstituted imidazole.
-
Primary Amine: The methanamine substituent introduces a primary aliphatic amine. The lone pair of electrons on this nitrogen is localized in an sp³ orbital, making it a relatively strong base. The pKa of the conjugate acid of primary alkylamines is generally in the range of 9-10.
In the dihydrochloride salt, both the N-3 of the imidazole ring and the primary amine will be protonated. The determination of the individual pKa values is crucial for buffer preparation and for understanding the charge state of the molecule at physiological pH.
Experimental Protocol for pKa Determination
A potentiometric titration is the standard method for determining pKa values.
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The two equivalence points will correspond to the deprotonation of the two acidic centers. The pKa values can be determined from the half-equivalence points.
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach involves the ethylation of a suitable imidazole starting material, followed by the introduction of the aminomethyl group. A plausible starting material is 4(5)-(hydroxymethyl)imidazole.
Figure 2: Proposed synthesis workflow for (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride.
Step-by-Step Experimental Protocol
Step 1: N-Ethylation of 4(5)-(Hydroxymethyl)imidazole
-
Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 4(5)-(hydroxymethyl)imidazole (1.0 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the imidazole nitrogen.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (1-Ethyl-1H-imidazol-5-yl)methanol.
Step 2: Conversion to the Azide
-
Chlorination: To a solution of (1-Ethyl-1H-imidazol-5-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2-3 hours.
-
Azide Formation: After removing the solvent under reduced pressure, dissolve the crude chloride intermediate in DMF and add sodium azide (1.5 eq). Heat the reaction mixture to 60-70 °C for 4-6 hours.
-
Workup: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated to give the crude (1-Ethyl-1H-imidazol-5-yl)methyl azide.
Step 3: Reduction of the Azide
-
Hydrogenation: Dissolve the crude azide in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (1-Ethyl-1H-imidazol-5-yl)methanamine.
Step 4: Formation of the Dihydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like methanol or ethanol.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring.
-
Precipitation and Isolation: The dihydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride as a white powder.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (in D₂O)
-
δ 1.4-1.6 ppm (t, 3H): Methyl protons of the ethyl group.
-
δ 4.1-4.3 ppm (q, 2H): Methylene protons of the ethyl group.
-
δ 4.3-4.5 ppm (s, 2H): Methylene protons of the methanamine group.
-
δ 7.6-7.8 ppm (s, 1H): C4-H of the imidazole ring.
-
δ 8.8-9.0 ppm (s, 1H): C2-H of the imidazole ring.
Predicted ¹³C NMR Spectrum (in D₂O)
-
δ ~15 ppm: Methyl carbon of the ethyl group.
-
δ ~35 ppm: Methylene carbon of the methanamine group.
-
δ ~45 ppm: Methylene carbon of the ethyl group.
-
δ ~120 ppm: C4 of the imidazole ring.
-
δ ~130 ppm: C5 of the imidazole ring.
-
δ ~140 ppm: C2 of the imidazole ring.
Handling, Storage, and Stability
-
Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride. Work in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place[1]. Being a hydrochloride salt, it is likely to be hygroscopic and should be protected from moisture.
-
Stability: Imidazole derivatives are generally stable under normal laboratory conditions. However, strong oxidizing agents should be avoided. The dihydrochloride salt is expected to be more stable than the free base.
Potential Applications
While the specific applications of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride are not extensively documented, its structural motifs suggest several areas of potential interest for researchers:
-
Histamine Receptor Modulation: As a structural analog of histamine, this compound could be investigated for its activity at histamine receptors (H₁, H₂, H₃, and H₄).
-
Enzyme Inhibition: The imidazole ring is known to coordinate with metal ions in the active sites of various enzymes.
-
Scaffold for Drug Discovery: This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic properties.
-
Material Science: Imidazole derivatives are also used in the development of ionic liquids and coordination polymers.
Conclusion
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a compound with significant potential for further research and development. This guide has provided a comprehensive overview of its known and predicted basic properties, a plausible synthetic route, and proposed methods for its characterization. It is our hope that this document will serve as a valuable resource for scientists and researchers working with this and related imidazole derivatives.
References
-
PubChem. (1-Ethyl-1H-imidazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]
-
The pKa of Imidazole. Chemistry LibreTexts. [Link]
